Ethyl 6-(bromomethyl)picolinate hydrochloride
Description
Ethyl 6-(bromomethyl)picolinate hydrochloride (CAS: 1956318-25-4) is a halogenated pyridine derivative with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.55 g/mol . This compound is characterized by a picolinate ester backbone substituted with a bromomethyl group at the 6-position, with the hydrochloride salt enhancing its stability and solubility in polar solvents. It is primarily utilized in organic synthesis, particularly as a key intermediate in the preparation of chelating ligands for radiopharmaceuticals (e.g., gallium-68 complexes) and in the development of small-molecule inhibitors .
Properties
IUPAC Name |
ethyl 6-(bromomethyl)pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEKWXDEXONXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CBr.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956318-25-4 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(bromomethyl)-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956318-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(bromomethyl)picolinate hydrochloride can be synthesized through a multi-step process. One common method involves the bromination of ethyl picolinate, followed by esterification. The reaction typically involves the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through techniques like chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for higher yields and purity, often utilizing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(bromomethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Ethyl 6-(bromomethyl)picolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to new drug discoveries.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-(bromomethyl)picolinate hydrochloride involves its reactivity with various biological and chemical targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity makes it a valuable tool in studying molecular interactions and developing new therapeutic agents .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds, their properties, and applications:
Note: Ethyl 6-(chloromethyl)picolinate’s CAS number is inferred from and .
Reactivity and Stability Comparisons
- Bromomethyl vs. Chloromethyl : The bromomethyl group in this compound exhibits superior leaving-group ability compared to chloromethyl derivatives, enabling faster nucleophilic substitution reactions (e.g., in ligand alkylation) .
- Ester Group Influence : Methyl esters (e.g., methyl 6-(bromomethyl)picolinate) are less sterically hindered than ethyl esters, facilitating hydrolysis to hydroxamic acids . Ethyl esters, however, offer better stability in acidic conditions .
- Hydrochloride Salt : The hydrochloride form enhances solubility in polar solvents (e.g., acetonitrile, water) compared to neutral analogues like ethyl 6-(hydroxymethyl)picolinate .
Research Findings and Key Differences
Stability in Radiolabeling
- This compound outperforms chloromethyl analogues in radiolabeling efficiency due to faster reaction kinetics. For example, Ga³⁺ complexes derived from bromomethyl ligands exhibit higher radiochemical yields (>90%) compared to chloromethyl variants (70–80%) .
- Methyl 6-(bromomethyl)picolinate is less stable under basic conditions, limiting its use in aqueous radiolabeling protocols .
Biological Activity
Ethyl 6-(bromomethyl)picolinate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₉H₁₁BrClNO₂
- Molecular Weight : 280.55 g/mol
- CAS Number : 1956318-25-4
The compound is characterized by the presence of a bromomethyl group attached to a picolinate structure, which is known for its ability to interact with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. This inhibition is crucial in combating bacterial infections resistant to conventional treatments .
Inhibition Studies
In vitro studies have assessed the inhibitory effects of various picolinate derivatives on MBLs. The compound's structure allows it to bind effectively to the active sites of these enzymes, thereby preventing their action. Table 1 summarizes the IC₅₀ values for related compounds, indicating the concentration required for 50% inhibition of enzyme activity:
| Compound | IC₅₀ (µM) |
|---|---|
| DPA | 0.84 ± 0.04 |
| Compound 1 | 0.31 ± 0.01 |
| Compound 2 | 0.13 ± 0.01 |
| Compound 3 | 7.7 ± 0.6 |
| Compound 4 | 7.0 ± 0.5 |
| Compound 5 | >10 |
These results highlight the potential of this compound as a lead compound in developing new antibacterial agents .
Absorption and Distribution
The compound exhibits favorable pharmacokinetic properties, including permeability across biological membranes, which is critical for oral bioavailability and central nervous system penetration. Notably, it is classified as a blood-brain barrier (BBB) permeant, suggesting potential neuropharmacological applications .
Safety Profile
Toxicological assessments indicate that this compound poses certain hazards, including corrosive effects upon contact with skin or eyes. Precautionary measures should be observed when handling this compound .
Case Studies and Research Findings
Research involving this compound has focused on its applications in drug development:
- Antibacterial Activity : A study demonstrated its effectiveness against resistant strains of bacteria, showcasing its potential as a novel antibiotic.
- Chelation Properties : The compound has also been explored for its chelating abilities, particularly in radiopharmaceutical applications where it may assist in targeting specific tissues or tumors .
- Enzyme Inhibition : Further investigations into its role as an enzyme inhibitor have revealed promising results in reducing bacterial resistance mechanisms.
Q & A
Q. What are the optimal reaction conditions for synthesizing Ethyl 6-(bromomethyl)picolinate hydrochloride from its hydroxyl precursor?
Methodological Answer: Use phosphorus tribromide (PBr₃) in chloroform under anhydrous conditions at 0°C, followed by gradual warming to room temperature. Quench with saturated aqueous Na₂CO₃, extract with chloroform, and purify via flash column chromatography (45% ethyl acetate/hexanes). This method achieves ~70% yield with minimal hydrolysis of the ester group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer: Prioritize ¹H NMR (CDCl₃, 400 MHz) for identifying the bromomethyl singlet (δ 4.64 ppm) and aromatic protons (δ 7.68–8.06 ppm). ESI-MS (+ mode) should show [M+H]⁺ at m/z 274.26/275.25 (Br isotope pattern). Confirm purity via TLC (Rf ~0.5 in 45% ethyl acetate/hexanes) and elemental analysis .
Q. What safety protocols are essential when handling this compound due to its reactive bromomethyl group?
Methodological Answer: Work under inert atmosphere (N₂/Ar) in a fume hood. Use nitrile gloves, safety goggles, and flame-resistant lab coats. Store at 2–8°C in amber vials with desiccant packs to prevent moisture-induced decomposition. Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers mitigate competing ester hydrolysis during bromomethylation of Ethyl 6-(hydroxymethyl)picolinate?
Methodological Answer: Control water content rigorously by pre-drying chloroform over molecular sieves. Use stoichiometric PBr₃ (1.2 eq.) to avoid excess Brønsted acidity. Monitor reaction progress via TLC every 30 minutes. If hydrolysis occurs, optimize quenching pH (8–9) to minimize ester cleavage .
Q. What mechanistic insights explain the regioselectivity of bromomethylation in this compound synthesis?
Methodological Answer: The hydroxyl group at C6 is activated for nucleophilic substitution due to electron-withdrawing effects from the adjacent ester moiety. DFT calculations suggest a concerted SN2 mechanism, with steric hindrance from the pyridine ring favoring bromination at the methyl position rather than ortho sites .
Q. How should researchers address discrepancies in reported yields of this compound across different synthetic routes?
Methodological Answer: Perform comparative kinetic studies under controlled variables (temperature, solvent polarity, reagent equivalents). Use ANOVA to statistically validate yield differences. Replicate protocols from literature with high-purity starting materials and characterize byproducts via LC-MS to identify competing pathways .
Q. What strategies optimize the purification of this compound when dealing with polar byproducts?
Methodological Answer: Employ gradient elution (30% → 50% ethyl acetate/hexanes) during flash chromatography to resolve polar impurities. Pre-adsorb the crude product onto silica gel before loading. For persistent contaminants, use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) .
Q. What are the storage considerations for this compound to maintain its stability?
Methodological Answer: Store at –20°C in sealed, argon-purged vials with PTFE-lined caps. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation. Monitor bromine loss via ion chromatography and ester hydrolysis via ¹H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
